
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: This step involves the reaction of 5-chloro-2-aminopyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline under specific conditions to form the pyrimidine intermediate.
Cyclopropylation: The pyrimidine intermediate is then reacted with cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group.
Final Coupling: The final step involves the coupling of the cyclopropylated intermediate with methanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of (1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling and function.
Affect Gene Expression: It may alter the expression of genes involved in disease progression, leading to changes in cellular behavior and outcomes.
類似化合物との比較
Similar Compounds
5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidine: A structurally similar compound with potential therapeutic applications.
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: Another related compound used in medicinal chemistry research.
Uniqueness
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound in the development of new therapeutic agents with diverse mechanisms of action.
特性
分子式 |
C29H36ClN5O2 |
|---|---|
分子量 |
522.1 g/mol |
IUPAC名 |
[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35) |
InChIキー |
DPASJPZYQHQNLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






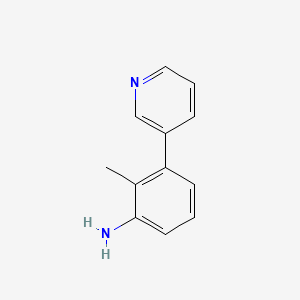
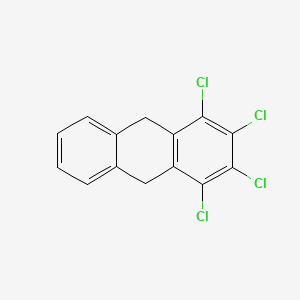
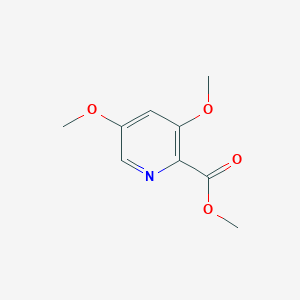
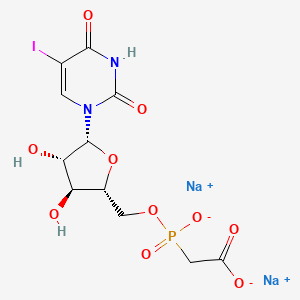
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)

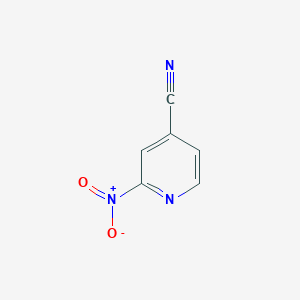
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)

